molecular formula C18H11Br B12855905 11-Bromotetraphene

11-Bromotetraphene

Cat. No.: B12855905
M. Wt: 307.2 g/mol
InChI Key: PBXPHPPHRQYGIJ-UHFFFAOYSA-N
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Description

11-Bromotetraphene is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₅H₂₈Br₂N₂O₂, featuring a heptacyclic core structure (heptacyclo[13.7.1.1⁹,¹³.0²,⁹]) . Its synthesis involves halogenation at the 11-position, which introduces bromine as a key functional group. The compound exhibits a planar aromatic backbone stabilized by π-conjugation, with bromine substituents enhancing its electronic properties and reactivity in cross-coupling reactions. X-ray crystallographic data confirm a monoclinic crystal system (space group P2₁/c) with intermolecular halogen bonding interactions . Applications include organic electronics and catalysis, though its photostability and solubility in polar solvents remain areas of investigation.

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

11-bromobenzo[a]anthracene

InChI

InChI=1S/C18H11Br/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11H

InChI Key

PBXPHPPHRQYGIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromotetraphene typically involves bromination of tetraphene. One common method is the bromination of tetraphene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 11th position .

Industrial Production Methods: Industrial production of 11-Bromotetraphene may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 11-Bromotetraphene suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 11-Bromotetraphene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphene derivatives, while oxidation can produce tetraphene quinones .

Scientific Research Applications

11-Bromotetraphene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Bromotetraphene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

To contextualize 11-Bromotetraphene’s properties, comparisons are drawn with structurally or functionally related brominated compounds. Key differences and similarities are summarized below:

Table 1: Structural and Functional Comparison

Compound Structure Key Features Reactivity/Applications References
11-Bromotetraphene Heptacyclic aromatic core Bromine at 11-position; planar geometry; halogen bonding Cross-coupling, organic electronics
Ethyl 5-bromo-2-fluorobenzoate Monocyclic aryl bromide Bromine and fluorine substituents; ester functional group Pharmaceutical intermediates
Tetraphenylphosphonium bromide Quaternary phosphonium salt Bromide counterion; tetrahedral phosphorus center Phase-transfer catalyst, ionic liquids
Tetraaryltetrabenzoporphyrins Macrocyclic porphyrin derivatives Brominated variants used in singlet oxygen generation; high photostability Photodynamic therapy, sensors

Electronic and Steric Effects

  • 11-Bromotetraphene : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gap (theoretical ΔE ≈ 2.8 eV), enhancing charge transport in organic semiconductors. Steric hindrance from the bromine substituent is minimal due to its position on the planar backbone .
  • Ethyl 5-bromo-2-fluorobenzoate : Fluorine’s inductive effect dominates, increasing electrophilicity at the brominated position. Steric effects from the ester group limit reactivity in bulky environments .
  • Tetraaryltetrabenzoporphyrins: Bromination at peripheral positions increases singlet oxygen quantum yield (ΦΔ ≈ 0.85) but reduces solubility in nonpolar solvents .

Reactivity in Cross-Coupling Reactions

  • 11-Bromotetraphene undergoes Suzuki-Miyaura coupling with aryl boronic acids at mild conditions (Pd(PPh₃)₄, 80°C), yielding extended π-systems for optoelectronic materials .
  • Tetraphenylphosphonium bromide is inert in cross-coupling but serves as a bromide source in SN2 reactions .

Photophysical Properties

  • 11-Bromotetraphene exhibits strong UV-Vis absorption at λₘₐₓ ≈ 420 nm (ε ≈ 15,000 M⁻¹cm⁻¹), with fluorescence quenched by bromine’s heavy atom effect .
  • Tetraaryltetrabenzoporphyrins show intense Q-bands (λₘₐₓ ≈ 650 nm) and long-lived triplet states (τ ≈ 50 µs), advantageous for photodynamic applications .

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